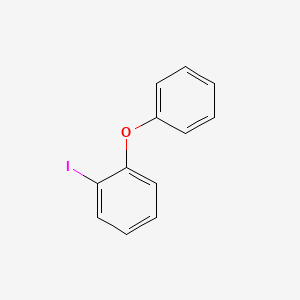

1-Iodo-2-phenoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZLGVLVAJRLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512386 | |

| Record name | 1-Iodo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34883-46-0 | |

| Record name | 1-Iodo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Iodo-2-phenoxybenzene

An In-depth Technical Guide for Drug Development Professionals and Researchers

Introduction and Significance: The Diaryl Ether Motif

The diaryl ether linkage is a ubiquitous structural motif found in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] Its presence is critical to the function of compounds ranging from the mammalian hormone thyroxine to the vancomycin family of antibiotics.[3] Consequently, robust and efficient methods for the synthesis of diaryl ethers are of paramount importance to the fields of medicinal chemistry and materials science.

1-Iodo-2-phenoxybenzene is a key synthetic intermediate that embodies this important structural class. Beyond its core diaryl ether structure, the presence of an iodine atom at the ortho position provides a reactive handle for further functionalization. This C-I bond is particularly amenable to a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a versatile building block for the construction of more complex molecular architectures. This guide provides a detailed exploration of its synthesis via modern catalytic methods and a comprehensive protocol for its structural and purity verification.

Synthetic Strategies for this compound

The formation of the C-O bond in diaryl ethers has traditionally been achieved through the Ullmann condensation. While historically requiring harsh conditions, modern advancements have transformed this reaction into a highly versatile and mild synthetic tool.[4] An alternative classical approach involves the Sandmeyer reaction, starting from an appropriately substituted aniline.

The Modern Ullmann Condensation: A Copper-Catalyzed C-O Cross-Coupling

The copper-catalyzed Ullmann-type reaction is the premier method for constructing the this compound scaffold, typically by coupling phenol with a suitable 1,2-disubstituted benzene derivative.[5] Modern protocols have overcome the limitations of the classical Ullmann reaction (high temperatures, stoichiometric copper) by employing catalytic amounts of a copper source in conjunction with a ligand.[1][6]

While the precise mechanism can vary with the specific catalytic system, a generally accepted catalytic cycle for modern Ullmann ether synthesis is depicted below. The cycle is believed to initiate with the oxidative addition of the aryl halide to a Cu(I) species. Subsequent coordination of the phenoxide and reductive elimination yields the diaryl ether product and regenerates the active Cu(I) catalyst.[7][8]

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann ether synthesis.

The success of the modern Ullmann condensation hinges on the judicious selection of each component:

-

Copper Source: Copper(I) salts such as CuI are commonly used as the catalyst precursor. The choice of the copper catalyst is often not critical, with CuCl, CuBr, and CuSO4 also yielding similar results in many cases.[1]

-

Ligand: The introduction of ligands accelerates the reaction, allowing for significantly lower temperatures. N- or O-donor ligands are common. For instance, amino acids like N,N-dimethylglycine or simple molecules like picolinic acid have been shown to be highly effective, likely by stabilizing the copper intermediates and facilitating reductive elimination.[3][6]

-

Base: A base is required to deprotonate the phenol, generating the active phenoxide nucleophile. While various bases can be used, cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are particularly effective.[1][3] Cs2CO3, in particular, is noted for its high solubility in organic solvents and its ability to promote reactions even with unactivated aryl halides.[1]

-

Solvent: Aprotic polar solvents like DMSO or DMF are often employed to ensure the solubility of the reagents, especially the base and phenoxide salt.[3][8]

This protocol is adapted from established methodologies for copper-catalyzed O-arylation of phenols.[3]

Materials:

-

1-Bromo-2-iodobenzene

-

Phenol

-

Copper(I) iodide (CuI)

-

Picolinic acid

-

Potassium phosphate (K3PO4), finely ground and dried

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), 1-bromo-2-iodobenzene (283 mg, 1.0 mmol, 1.0 equiv), phenol (113 mg, 1.2 mmol, 1.2 equiv), and K3PO4 (424 mg, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Under a positive pressure of argon, add 2 mL of anhydrous DMSO via syringe.

-

Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash them twice with 20 mL of brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 5% ethyl acetate in hexanes) to afford this compound as a solid.

Alternative Synthesis: The Sandmeyer Reaction

An alternative and effective route to this compound starts from 2-phenoxyaniline.[9][10] This classical transformation involves two key steps:

-

Diazotization: The primary aromatic amine (2-phenoxyaniline) is treated with a solution of sodium nitrite (NaNO2) in the presence of a strong acid at low temperatures (0-5 °C) to form a diazonium salt.

-

Iodide Displacement: The resulting diazonium salt solution is then added to a solution of potassium iodide (KI), which displaces the diazonium group to yield the final iodo-substituted product.[10]

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR Analysis: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, the aromatic region (typically δ 6.8-7.9 ppm) will display a complex set of multiplets corresponding to the 9 distinct protons on the two benzene rings. A representative signal is the doublet of doublets for the proton ortho to the iodine atom, which appears at the lowest field (δ ~7.86 ppm).[11]

-

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound is expected to show 12 distinct signals. Key diagnostic peaks include the carbon atom bearing the iodine (C-I), which is shifted significantly upfield to ~88.9 ppm due to the heavy atom effect, and the two carbons of the ether linkage (C-O), which appear around δ 156.5 and 156.9 ppm.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. For this compound (C12H9IO), the high-resolution mass spectrum should show a molecular ion peak (M+) at an m/z value corresponding to its exact mass (295.9698).[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. The IR spectrum of this compound will exhibit several characteristic absorption bands:

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several medium to sharp bands in the 1400-1600 cm⁻¹ region.

-

Asymmetric C-O-C Stretch: A strong, characteristic band for the diaryl ether linkage, typically appearing in the 1200-1250 cm⁻¹ range.

Summary of Characterization Data

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [10][14] |

| Molecular Formula | C₁₂H₉IO | [10] |

| Molecular Weight | 296.11 g/mol | [10] |

| Melting Point | 56 °C | [10][14] |

| ¹H NMR (CDCl₃) | δ 7.86 (dd, 1H), 7.38–7.26 (m, 3H), 7.14–7.07 (m, 1H), 7.00–6.83 (m, 4H) | [11] |

| ¹³C NMR (CDCl₃) | δ 156.9, 156.5, 139.9, 129.8 (2C), 129.6, 125.3, 123.5, 119.5, 118.4 (2C), 88.9 | [11] |

| Key IR Absorptions | ~3050 cm⁻¹ (Ar C-H), ~1580, 1480 cm⁻¹ (Ar C=C), ~1230 cm⁻¹ (Asym. C-O-C) |

Integrated Experimental Workflow

The overall process from synthesis to final characterization is a systematic workflow designed to ensure the production of a pure, verified compound.

Caption: Integrated workflow from synthesis to characterization of this compound.

References

-

Marcoux, J-F., Doye, S., & Buchwald, S. L. (1997). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 119(43), 10539-10540. [Link]

-

Chen, Y., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22641-22645. [Link]

-

Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

-

Chen, Y., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. National Institutes of Health (PMC). [Link]

-

Monnier, F., & Taillefer, M. (2012). Recent Synthetic Developments and Applications of the Ullmann Reaction. National Institutes of Health (PMC). [Link]

-

SpectraBase. (2020-2025). This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Shafiq, Z., et al. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 23(8), 1849. [Link]

-

SpectraBase. (2020-2025). This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides. Royal Society of Chemistry. [Link]

-

Request PDF. (2023). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link]

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Samanta, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5723-5732. [Link]

-

NIST. (n.d.). Benzene, 1-iodo-2-nitro-. NIST WebBook. [Link]

-

PubChem. (n.d.). 1-Iodo-4-nitrobenzene. PubChem. [Link]

-

LibreTexts Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR). LibreTexts. [Link]

-

RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS. [Link]

-

Chemsrc. (2023). 1-Iodo-2-nitrobenzene. Chemsrc. [Link]

-

Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Royal Society of Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 9. 1-IODO-2-PHENOXY-BENZENE | 34883-46-0 [chemicalbook.com]

- 10. 1-IODO-2-PHENOXY-BENZENE CAS#: 34883-46-0 [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 1-IODO-2-PHENOXY-BENZENE - Career Henan Chemical Co. [coreychem.com]

physical and chemical properties of "1-Iodo-2-phenoxybenzene"

An In-depth Technical Guide to 1-Iodo-2-phenoxybenzene for Advanced Research

Foreword: The Strategic Utility of a Bifunctional Reagent

In the landscape of modern synthetic chemistry and drug development, the strategic value of a molecule is often defined by its versatility. This compound, a seemingly straightforward aromatic compound, embodies this principle. It is more than a mere intermediate; it is a carefully crafted building block offering a unique combination of a stable diphenyl ether core and a highly reactive aryl iodide functional group. This dual-natured characteristic makes it an invaluable tool for researchers and scientists aiming to construct complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific data to empower its effective use in the laboratory.

Section 1: Core Physicochemical and Structural Identity

This compound is an organic compound that presents as a white to off-white solid at room temperature.[1][2] Its structure consists of a benzene ring substituted with both an iodine atom and a phenoxy group at adjacent positions. This arrangement dictates its physical properties and chemical behavior. The phenoxy group contributes to its lipophilicity, influencing its solubility, while the iodine atom serves as the primary site of chemical reactivity.[3]

Key Physical and Chemical Properties

A summary of the essential physicochemical data for this compound is presented below, providing researchers with the foundational information required for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 34883-46-0 | [1][3] |

| Molecular Formula | C₁₂H₉IO | [1][3] |

| Molecular Weight | 296.11 g/mol | [1][4] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 56 °C | [1][2] |

| Boiling Point | 198-202 °C | [1][2] |

| Predicted Density | 1.626 ± 0.06 g/cm³ | [1][2] |

| Storage Conditions | 2-8°C, protect from light | [1][2] |

Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided:

-

Synonyms: 2-Iodophenyl phenyl ether, Benzene, 1-iodo-2-phenoxy-[3]

-

InChI: InChI=1S/C12H9IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H[1]

-

SMILES: c1ccc(cc1)Oc1ccccc1I[3]

Caption: Molecular structure of this compound.

Section 2: Spectroscopic Profile and Characterization

Spectroscopic analysis is critical for verifying the identity and purity of this compound. The following data provides a reference fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

The data presented here is crucial for structural elucidation and confirmation.[5]

| Technique | Parameters | Observed Signals |

| ¹H NMR | 400 MHz, CDCl₃ | δ (ppm): 7.86 (dd, J = 7.8, 1.5 Hz, 1H), 7.38–7.31 (m, 2H), 7.30–7.26 (m, 1H), 7.14–7.07 (m, 1H), 7.00–6.93 (m, 2H), 6.92–6.83 (m, 2H) |

| ¹³C NMR | 100 MHz, CDCl₃ | δ (ppm): 156.9, 156.5, 139.9, 129.8 (2C), 129.6, 125.3, 123.5, 119.5, 118.4 (2C), 88.9 |

| Mass Spec. | EI | m/z (%): 295.9 (M⁺, 100), 169.0 (42), 168.0 (35), 141.0 (36) |

Interpretation Insights:

-

¹H NMR: The spectrum displays signals exclusively in the aromatic region (approx. 6.8-7.9 ppm), consistent with the nine protons on the two benzene rings. The complexity of the multiplets arises from the various coupling interactions between adjacent protons.

-

¹³C NMR: The spectrum shows 10 distinct signals for the 12 carbon atoms, indicating symmetry that makes two pairs of carbons chemically equivalent. The signal at 88.9 ppm is characteristic of the carbon atom directly bonded to the iodine, which is significantly shifted upfield due to the heavy atom effect.

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z 295.9 confirms the molecular weight of the compound.[5] The fragmentation pattern, with significant peaks at 169 and 168, likely corresponds to the loss of iodine and subsequent rearrangements of the diphenyl ether cation.

Section 3: Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which is susceptible to a wide range of transformations, most notably metal-catalyzed cross-coupling reactions.

General Reactivity

The iodine substituent serves as an excellent leaving group, making this compound an ideal substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.[3] This reactivity is the cornerstone of its application in building complex molecules. It readily participates in foundational reactions for drug discovery, such as:

-

Suzuki Coupling (with boronic acids)

-

Sonogashira Coupling (with terminal alkynes)

-

Heck Coupling (with alkenes)

-

Buchwald-Hartwig Amination (with amines)

Caption: Generalized scheme of a palladium-catalyzed cross-coupling reaction.

Standard Laboratory Synthesis

This compound is typically synthesized from 2-phenoxyaniline via a Sandmeyer-type reaction.[1][6] This procedure involves the conversion of the primary amine to a diazonium salt, which is subsequently displaced by iodide.

Experimental Protocol:

-

Diazotization:

-

Dissolve 2-phenoxyaniline (1 eq.) and p-toluenesulfonic acid monohydrate (3 eq.) in acetonitrile under an ice bath to cool the solution to 5°C. The acid serves to form the amine salt, which is necessary for diazotization.

-

Add a solution of sodium nitrite (NaNO₂, 2 eq.) in water dropwise, maintaining the temperature at 5°C. This is a critical step; diazonium salts are thermally unstable and can decompose violently at higher temperatures. The reaction is held at 5°C for 1 hour to ensure complete formation of the diazonium salt.[1][6]

-

-

Iodide Displacement:

-

Slowly add the cold diazonium salt solution to a separate solution of potassium iodide (KI, 2 eq.) in water. The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the aromatic ring to form the C-I bond.

-

-

Workup and Purification:

-

Once the reaction is complete (indicated by the cessation of N₂ evolution), extract the mixture with ethyl acetate.

-

Combine the organic layers and wash with a 10% sodium sulfite (Na₂SO₃) solution. This step is crucial to quench any remaining unreacted iodine (I₂) back to iodide (I⁻), preventing it from contaminating the final product.[1][6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield pure this compound.[1][6]

-

Sources

- 1. 1-IODO-2-PHENOXY-BENZENE CAS#: 34883-46-0 [m.chemicalbook.com]

- 2. 1-IODO-2-PHENOXY-BENZENE - Career Henan Chemical Co. [coreychem.com]

- 3. CAS 34883-46-0: this compound | CymitQuimica [cymitquimica.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. 1-IODO-2-PHENOXY-BENZENE | 34883-46-0 [chemicalbook.com]

1-Iodo-2-phenoxybenzene: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of 1-iodo-2-phenoxybenzene, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core attributes, synthesis, and reactivity, with a focus on its application in constructing complex molecular architectures.

Core Identification and Molecular Architecture

This compound, also known as 2-iodophenyl phenyl ether, is an aromatic compound distinguished by the presence of an iodine atom and a phenoxy group on a benzene ring in an ortho arrangement. This unique substitution pattern makes it a valuable precursor in a multitude of chemical transformations.

The spatial arrangement of the substituents significantly influences the molecule's reactivity, particularly the lability of the carbon-iodine bond, which is central to its utility in cross-coupling reactions.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for determining appropriate reaction conditions and purification methods.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [1] |

| Melting Point | 56 °C | [1] |

| Boiling Point | 198-202 °C | [1] |

| Density | 1.626 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in non-polar and moderately polar organic solvents like benzene, toluene, and chloroform. Poorly soluble in water. | [6] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction, starting from 2-phenoxyaniline. This method is reliable and provides good yields of the desired product. An alternative approach involves the Ullmann condensation.

Synthesis via Diazotization of 2-Phenoxyaniline

This well-established protocol involves the conversion of the amino group in 2-phenoxyaniline into a diazonium salt, which is subsequently displaced by an iodide ion.

Experimental Protocol:

-

Diazotization: 2-Phenoxyaniline is dissolved in a suitable solvent such as acetonitrile under acidic conditions (e.g., using p-toluenesulfonic acid monohydrate) and cooled to 0-5 °C in an ice bath.[1][7]

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the cooled solution of the amine.[1][7] The temperature must be strictly controlled during this addition to prevent the decomposition of the unstable diazonium salt.

-

The reaction mixture is stirred at this low temperature for a period (e.g., 1 hour) to ensure complete formation of the diazonium salt.[1][7]

-

Iodination: The freshly prepared diazonium salt solution is then added slowly to a solution of potassium iodide (KI) in water.[1][7] The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide nucleophile.

-

Work-up and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with a solution of sodium sulfite to remove any residual iodine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1][7]

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.[1][7]

The causality behind these steps lies in the controlled generation of the highly reactive diazonium intermediate, which is then trapped by the iodide ion. The low temperature is critical to manage the stability of the diazonium salt and prevent unwanted side reactions.

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis: Ullmann Condensation

An alternative, though often requiring harsher conditions, is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide (e.g., 1,2-diiodobenzene or 2-chlorodiphenyl ether) with a phenol.[5][7] Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, but modern modifications with specific ligands can facilitate the reaction under milder conditions.[8][9]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond. Aryl iodides are excellent substrates for a variety of palladium- and copper-catalyzed cross-coupling reactions, which are cornerstone transformations in the synthesis of pharmaceuticals and other complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl and substituted aromatic structures. These motifs are prevalent in many biologically active compounds.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[10][11] this compound can be coupled with a variety of primary and secondary amines in the presence of a palladium catalyst, a suitable ligand (often a bulky phosphine), and a base. This reaction is of paramount importance in medicinal chemistry, as the aniline and related N-aryl moieties are common features in many drug molecules.

Similar to the Suzuki coupling, the mechanism proceeds through an oxidative addition, followed by coordination of the amine, deprotonation, and reductive elimination. The choice of ligand is critical to prevent side reactions and promote the desired C-N bond formation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[3][4] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[3][4] The compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

1-IODO-2-PHENOXY-BENZENE. Career Henan Chemical Co. Available at: [Link]

-

1-iodo-2-(2-iodophenoxy)benzene. Stenutz. Available at: [Link]

-

This compound. LabSolutions. Available at: [Link]

-

This compound - Molecule. NFDI4Chem Search Service. Available at: [Link]

-

Supporting Information One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides. The Royal Society of Chemistry. Available at: [Link]

-

1-IODO-2-METHOXYBENZENE | CAS 529-28-2. Matrix Fine Chemicals. Available at: [Link]

-

Iodobenzene – Knowledge and References. Taylor & Francis. Available at: [Link]

-

This compound | CAS 34883-46-0. Chemical-Suppliers.com. Available at: [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Diphenyl ether - Solubility. Solubility of Things. Available at: [Link]

Sources

- 1. 1-IODO-2-PHENOXY-BENZENE CAS#: 34883-46-0 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-IODO-2-PHENOXY-BENZENE | 34883-46-0 [chemicalbook.com]

- 8. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. 34883-46-0 | this compound - AiFChem [aifchem.com]

Spectroscopic Blueprint of 1-Iodo-2-phenoxybenzene: A Technical Guide for Researchers

Introduction: Unveiling the Structure of a Key Synthetic Intermediate

1-Iodo-2-phenoxybenzene, a halogenated diaryl ether, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its utility in cross-coupling reactions and other transformations necessitates a profound understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational blueprint for its unambiguous identification and characterization. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights required for its effective utilization. The causality behind the observed spectral features will be elucidated, providing not just data, but a deeper understanding of the molecule's nature.

The molecular structure of this compound, with the numbering convention used for NMR assignments, is depicted below. This guide will systematically dissect the spectroscopic signatures of this molecule, correlating them directly to its structural features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity.

¹H NMR Spectroscopy: A Detailed Look at the Aromatic Protons

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃), reveals a complex set of signals in the aromatic region. The electron-withdrawing nature of the iodine atom and the phenoxy group, along with their anisotropic effects, leads to a characteristic dispersion of the proton resonances.

Data Summary: ¹H NMR of this compound in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.86 | dd, J = 7.8, 1.5 Hz | 1H | H-6 |

| 7.38–7.31 | m | 2H | H-3', H-5' |

| 7.30–7.26 | m | 1H | H-3 |

| 7.14–7.07 | m | 1H | H-4' |

| 7.00–6.93 | m | 2H | H-2', H-6' |

| 6.92–6.83 | m | 2H | H-4, H-5 |

Interpretation and Causality:

-

Downfield Shift of H-6: The proton at the 6-position (H-6) is the most downfield signal at 7.86 ppm.[1] This significant deshielding is a direct consequence of the "heavy atom effect" and the electron-withdrawing inductive effect of the adjacent iodine atom. The multiplicity is a doublet of doublets (dd), arising from coupling to the ortho proton H-5 (large coupling constant, J ≈ 7.8 Hz) and a smaller meta coupling to H-4 (J ≈ 1.5 Hz).

-

Phenoxy Ring Protons: The protons on the phenoxy ring (H-2' to H-6') appear as a set of multiplets between 6.93 and 7.38 ppm.[1] The complexity arises from the overlapping signals and the various coupling interactions within this five-proton system. The protons ortho to the ether linkage (H-2' and H-6') are typically shifted slightly downfield compared to the para proton (H-4') due to the deshielding effect of the oxygen atom.

-

Iodinated Ring Protons: The remaining protons on the iodinated benzene ring (H-3, H-4, and H-5) are found in the upfield region of the aromatic signals.[1] This is due to the combination of the electron-donating resonance effect of the phenoxy group and the shielding anisotropic effect of the benzene ring. Their signals often overlap, presenting as a multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative substituents causing significant downfield shifts.

Data Summary: ¹³C NMR of this compound in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Assignment |

| 156.9 | C-1' |

| 156.5 | C-2 |

| 139.9 | C-6 |

| 129.8 | C-3', C-5' |

| 129.6 | C-4 |

| 125.3 | C-5 |

| 123.5 | C-4' |

| 119.5 | C-3 |

| 118.4 | C-2', C-6' |

| 88.9 | C-1 |

Interpretation and Causality:

-

Quaternary Carbons: The two most downfield signals at 156.9 and 156.5 ppm correspond to the quaternary carbons C-1' and C-2, which are directly attached to the electron-withdrawing oxygen atom.[1]

-

Iodine-Bearing Carbon: The carbon atom directly bonded to the iodine (C-1) exhibits a characteristic upfield shift to 88.9 ppm.[1] This is a hallmark of the "heavy atom effect," where the large electron cloud of the iodine atom induces a significant shielding effect on the attached carbon nucleus.

-

Aromatic Carbons: The remaining aromatic carbons resonate in the expected region of 118-140 ppm. The specific chemical shifts are influenced by the combined inductive and resonance effects of the iodo and phenoxy substituents. For instance, the carbons ortho and para to the phenoxy group on the iodinated ring (C-3 and C-5) are expected to be more shielded compared to the unsubstituted benzene (128.5 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to the aromatic C-H and C=C bonds, the C-O ether linkage, and the C-I bond.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |

| 1270-1200 | Aryl-O Stretch (asymmetric) | Strong |

| 1050-1000 | Aryl-O Stretch (symmetric) | Medium |

| 800-600 | C-I Stretch | Medium to Strong |

| 770-730 and 720-680 | C-H Out-of-Plane Bending (ortho-disubstituted) | Strong |

| 770-730 and 720-680 | C-H Out-of-Plane Bending (monosubstituted) | Strong |

Interpretation and Causality:

-

Aromatic Moieties: The presence of sharp peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are definitive indicators of the aromatic rings.

-

Ether Linkage: The strong absorption band between 1270-1200 cm⁻¹ is characteristic of the asymmetric stretching of the aryl-O-aryl ether linkage. This is a highly diagnostic peak for this class of compounds.

-

Carbon-Iodine Bond: The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

-

Substitution Pattern: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide valuable information about the substitution pattern of the benzene rings. For the 1,2-disubstituted (ortho) iodinated ring, a strong absorption is expected in the 770-735 cm⁻¹ range. The monosubstituted phenoxy ring will show strong bands around 770–730 cm⁻¹ and 720–680 cm⁻¹.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation pattern serves as a molecular fingerprint.

Data Summary: EI-MS of this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 296 | 100 | [C₁₂H₉IO]⁺˙ (Molecular Ion, M⁺˙) |

| 169 | 42 | [C₁₂H₉O]⁺ |

| 168 | 35 | [C₁₂H₈O]⁺˙ |

| 141 | 36 | [C₇H₅O]⁺ |

| 77 | - | [C₆H₅]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The mass spectrum of this compound shows a prominent molecular ion peak (M⁺˙) at m/z 296, which corresponds to its molecular weight.[1] The high intensity of the molecular ion is characteristic of aromatic compounds due to the stability of the aromatic system.

-

Key Fragmentation Pathways:

-

Loss of Iodine: A major fragmentation pathway involves the cleavage of the C-I bond, leading to the formation of a fragment ion at m/z 169 ([M-I]⁺).[1] This is a common fragmentation for iodo-aromatic compounds due to the relative weakness of the C-I bond.

-

Loss of a Hydrogen and Iodine: The peak at m/z 168 suggests the loss of a hydrogen radical followed by the loss of an iodine radical, or vice versa, leading to a stable dibenzofuran-like cation radical.[1]

-

Cleavage of the Ether Bond: Cleavage of the C-O ether bond can lead to the formation of the phenoxy radical and the iodophenyl cation, or the iodophenoxy radical and the phenyl cation. The observation of a fragment at m/z 77 is indicative of the phenyl cation ([C₆H₅]⁺).

-

Rearrangement and Fragmentation: The fragment at m/z 141 could arise from further fragmentation of the [M-I]⁺ ion, possibly involving rearrangement and loss of CO.[1]

-

Caption: Proposed fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is paramount. The following sections outline the methodologies for obtaining NMR, IR, and MS data for this compound.

Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube securely.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the TMS signal.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

-

Co-add a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

-

Co-add a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify and label the peak positions in both spectra.

-

Protocol for FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

If necessary, apply an ATR correction to the spectrum.

-

Label the significant absorption peaks.

-

Protocol for GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250-280 °C.

-

Column: A non-polar or moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library database for confirmation if available.

-

Conclusion: A Comprehensive Spectroscopic Portrait

This technical guide has provided a detailed and integrated analysis of the NMR, IR, and MS spectroscopic data for this compound. By not only presenting the data but also explaining the underlying principles and experimental considerations, this document serves as a robust resource for researchers. The ¹H and ¹³C NMR spectra provide a definitive map of the proton and carbon frameworks, with the heavy atom effect of iodine being a key diagnostic feature. The IR spectrum confirms the presence of the aromatic ether functionality and the substitution patterns of the benzene rings. Finally, the mass spectrum establishes the molecular weight and reveals characteristic fragmentation pathways that further corroborate the structure. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring the reliability of future analyses. This comprehensive spectroscopic portrait is intended to empower scientists in their synthetic endeavors and analytical challenges involving this important chemical entity.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Supporting Information for "One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides". Royal Society of Chemistry. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]

-

Standard Operating Procedure for NMR Experiments. University of California, Santa Barbara. [Link]

-

Newport Corporation. (n.d.). FT-IR Spectroscopy. [Link]

Sources

The Synthesis of 1-Iodo-2-phenoxybenzene: A Technical Guide for the Modern Researcher

An In-depth Exploration of Historical Routes and Contemporary Methodologies

Introduction

1-Iodo-2-phenoxybenzene, a key aromatic ether, holds a significant position in the landscape of organic synthesis. Its unique structural arrangement, featuring a phenoxy group ortho to an iodine atom, renders it a valuable precursor for the construction of more complex molecular architectures, particularly in the realms of pharmaceutical and materials science research. The presence of the carbon-iodine bond provides a reactive handle for a variety of cross-coupling reactions, while the diaryl ether moiety is a common motif in numerous biologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering field-proven insights into its preparation for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉IO | [1] |

| Molecular Weight | 296.11 g/mol | [1] |

| CAS Number | 34883-46-0 | |

| Appearance | Not explicitly stated in search results | |

| Melting Point | 56°C | |

| Boiling Point | 198-202°C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the two benzene rings.[2][3]

-

¹³C NMR: The carbon NMR spectrum complements the proton NMR data, showing distinct resonances for the twelve carbon atoms in the molecule.[3]

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound, with a prominent molecular ion peak (M+) at m/z 295.9.[3]

Historical Synthesis: The Ullmann Condensation and its Legacy

The synthesis of diaryl ethers has a rich history, with the Ullmann condensation , first reported by Fritz Ullmann in 1905, standing as a cornerstone achievement.[4] This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol.[4][5]

The classic Ullmann synthesis of this compound would involve the reaction of 2-iodophenol with bromobenzene or iodobenzene in the presence of a base and a copper catalyst, typically at high temperatures.[5]

Causality in Experimental Choices:

-

Copper Catalyst: Copper(I) is believed to be the active catalytic species. It reacts with the phenoxide to form a copper(I) phenoxide intermediate.[5]

-

High Temperatures: Traditional Ullmann reactions required harsh conditions, often exceeding 160-210°C, to overcome the activation energy of the C-O bond formation.[4][5]

-

Base: A base, such as potassium hydroxide or potassium carbonate, is essential to deprotonate the phenol, generating the more nucleophilic phenoxide ion required for the reaction.

While groundbreaking, the original Ullmann conditions suffered from limitations, including the need for stoichiometric amounts of copper and harsh reaction conditions.[4] Modern advancements have led to the development of ligand-accelerated and more efficient catalytic systems, allowing the reaction to proceed under milder conditions.[6]

Contemporary Synthetic Protocol: The Sandmeyer Approach from 2-Phenoxyaniline

A more contemporary and often preferred method for the synthesis of this compound involves the diazotization of 2-phenoxyaniline, followed by a Sandmeyer-type reaction. This approach offers a reliable and scalable route to the target compound.

Detailed Step-by-Step Methodology[7]

Part 1: Diazotization of 2-Phenoxyaniline

-

Dissolution and Acidification: In a suitable reaction vessel, dissolve 2-phenoxyaniline (1 equivalent) and p-toluenesulfonic acid monohydrate (3 equivalents) in acetonitrile. The use of p-toluenesulfonic acid, a strong organic acid, is crucial for the in situ generation of nitrous acid from sodium nitrite and to maintain an acidic environment necessary for the stability of the diazonium salt.[7][8][9]

-

Cooling: Cool the solution to 0-5°C using an ice bath. This low temperature is critical to prevent the premature decomposition of the unstable diazonium salt that will be formed.

-

Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (2 equivalents) dropwise to the reaction mixture while maintaining the temperature between 0-5°C. The reaction of sodium nitrite with the acidic medium generates nitrous acid, which then reacts with the primary amine to form the diazonium salt.

-

Stirring: Continue stirring the reaction mixture at 5°C for 1 hour to ensure complete formation of the diazonium salt.

Part 2: Iodination (Sandmeyer-type Reaction)

-

Preparation of Iodide Solution: In a separate flask, prepare a solution of potassium iodide (2 equivalents) in water.

-

Addition of Diazonium Salt: Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution. The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form this compound.

-

Reaction Completion: Allow the reaction to proceed to completion. The evolution of nitrogen gas is a visual indicator of the reaction's progress.

Part 3: Work-up and Purification

-

Extraction: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Washing: Combine the organic layers and wash them with a 10% aqueous solution of sodium sulfite. This step is essential to remove any unreacted iodine or triiodide ions, which can color the product. Sodium sulfite is a reducing agent that converts iodine to colorless iodide.[10] Subsequently, wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.

Visualizing the Synthetic Pathways

Ullmann Condensation Mechanism

Caption: Generalized mechanism of the Ullmann Condensation for diaryl ether synthesis.

Sandmeyer Synthesis Workflow

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of various complex organic molecules. The carbon-iodine bond is particularly amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the introduction of diverse substituents at the 2-position of the phenoxybenzene core, enabling the construction of extensive compound libraries for drug discovery screening. The diaryl ether scaffold itself is present in numerous pharmaceuticals, and the ability to functionalize this core structure makes this compound a valuable intermediate for medicinal chemists.

Conclusion

The synthesis of this compound has evolved from the historically significant but often harsh conditions of the Ullmann condensation to more refined and reliable methods such as the Sandmeyer reaction from 2-phenoxyaniline. A thorough understanding of the underlying principles of these synthetic transformations, from the role of catalysts and reagents to the rationale behind specific experimental conditions, is essential for the modern researcher. This guide provides a comprehensive technical overview to empower scientists in the efficient and effective synthesis of this important chemical intermediate, paving the way for future discoveries in drug development and materials science.

References

-

Chapter 1: Historical Background of Ether Synthesis and Their Properties. (2024). In Methodologies in Ether Synthesis. Royal Society of Chemistry. [Link]

-

This compound - MS (GC) - Spectrum. SpectraBase. [Link]

-

Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(41), 23831-23835. [Link]

-

Sawyer, J. S. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338-6343. [Link]

-

Zhai, Y., Chen, X., Zhou, W., Fan, M., Lai, Y., & Ma, D. (2018). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 83(15), 8449-8457. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org. [Link]

-

Filimonov, V. D., Trusova, M., Postnikov, P., Krasnokutskaya, E. A., Lee, Y. M., Hwang, H. Y., Kim, H., & Chi, K.-W. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961-3964. [Link]

-

Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Chemistry Portal. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. (1999). Angewandte Chemie International Edition, 38(16), 2345-2347. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

How Does Sodium Sulfite Wash-Aid Increase Fixer Capacity?. (2013). Photo.net. [Link]

-

The Chemistry of the Diaryl Ethers. (1946). Chemical Reviews, 38(3), 413-452. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts, 10(10), 1104. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

-

4-Iododiphenyl ether. PubChem. [Link]

-

Supporting Information One Pot Synthesis Diarylfurans from Aryl Esters and PhI(OAc)2 via palladium-associated iodonium ylides. The Royal Society of Chemistry. [Link]

-

Sodium sulfite. Wikipedia. [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri–St. Louis. [Link]

-

The Sandmeyer Reaction. 123 Help Me. [Link]

Sources

- 1. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]

- 2. sid.ir [sid.ir]

- 3. rsc.org [rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. preprints.org [preprints.org]

- 8. portal.tpu.ru [portal.tpu.ru]

- 9. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability [organic-chemistry.org]

- 10. Sodium sulfite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of 1-Iodo-2-phenoxybenzene

Introduction: The Significance of 1-Iodo-2-phenoxybenzene in Modern Synthesis

This compound, a key aromatic iodo-compound, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures prevalent in pharmaceuticals and advanced materials. Its structure, featuring a phenoxy group ortho to an iodine atom on a benzene ring, offers unique reactivity for cross-coupling reactions and the formation of intricate diaryl ether linkages. Understanding the solubility and stability of this reagent is paramount for researchers and drug development professionals to ensure reproducible reaction outcomes, optimize process efficiency, and maintain the integrity of starting materials. This guide provides a comprehensive overview of the solubility profile and stability characteristics of this compound, supported by field-proven insights and detailed experimental protocols.

Physicochemical Properties at a Glance

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability.

| Property | Value | Reference(s) |

| CAS Number | 34883-46-0 | [1] |

| Molecular Formula | C₁₂H₉IO | [1] |

| Molecular Weight | 296.1 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 56°C | [1] |

| Boiling Point | 198-202°C | [1] |

Part 1: Solubility Profile of this compound

Theoretical Solubility Prediction

This compound possesses both nonpolar (benzene rings) and polar (ether linkage, iodine atom) characteristics. This amphiphilic nature suggests it will exhibit greater solubility in organic solvents compared to aqueous media. The large, nonpolar surface area of the two aromatic rings is the dominant feature, predicting good solubility in common organic solvents. For more precise estimations, computational models like the Jouyban-Acree model can be employed to predict solubility in various solvent mixtures, which can be particularly useful in optimizing reaction and purification conditions.[2][3]

Qualitative Solubility Assessment

Based on its structure, a predicted qualitative solubility profile is presented below.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aprotic (e.g., Hexane, Toluene) | Sparingly Soluble to Soluble | The large aromatic structure allows for favorable van der Waals interactions. |

| Polar Aprotic (e.g., THF, Dichloromethane, Ethyl Acetate) | Soluble to Very Soluble | The ether linkage and the polarizable iodine atom can engage in dipole-dipole interactions. |

| Polar Protic (e.g., Methanol, Ethanol) | Sparingly Soluble | The molecule lacks strong hydrogen bond donating or accepting capabilities, limiting its interaction with protic solvents. |

| Aqueous (e.g., Water) | Insoluble | The hydrophobic nature of the two benzene rings significantly outweighs the minimal polarity of the ether and iodo groups. |

Experimental Protocol for Solubility Determination

To provide a robust and self-validating system for determining the solubility of this compound, the following step-by-step methodology is recommended. This protocol is designed to be adaptable for various solvents and laboratory settings.

Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound (solid)

-

Selection of solvents (e.g., water, hexane, toluene, dichloromethane, ethyl acetate, methanol, acetone)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.[4]

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.[5]

-

Agitation: Vigorously shake the test tube or use a vortex mixer for 60 seconds to facilitate dissolution.[5]

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or a distinct solid phase is present.[5]

-

-

Semi-Quantitative Assessment (Optional): If the compound is soluble, incrementally add more of the solid in pre-weighed portions (e.g., 10 mg at a time) until saturation is reached (i.e., solid material no longer dissolves). Record the total mass of solute dissolved in the known volume of solvent to estimate the solubility in mg/mL.

Causality Behind Experimental Choices:

-

Small-scale determination: Using small quantities of solute and solvent minimizes waste and is sufficient for a qualitative assessment.

-

Vigorous agitation: Ensures that the dissolution process is not limited by poor mixing, providing a more accurate reflection of the compound's intrinsic solubility.

-

Visual inspection: A simple yet effective method for a rapid qualitative assessment. For more precise quantitative data, techniques like UV-Vis spectroscopy or HPLC could be employed to measure the concentration of the dissolved compound in a saturated solution.

Part 2: Stability Profile of this compound

The stability of a chemical compound under various environmental conditions is a critical factor in its handling, storage, and application. For this compound, potential degradation pathways include thermal decomposition, photodecomposition, hydrolysis, and oxidation.

Thermal Stability

Aryl iodides are known to have weaker carbon-iodine (C-I) bonds compared to other carbon-halogen bonds, making them more susceptible to thermal degradation. There is evidence of spontaneous deiodination in some o-iodophenol derivatives upon heating.[6] This suggests that this compound may undergo homolytic cleavage of the C-I bond at elevated temperatures, leading to the formation of radical species and subsequent decomposition products.

Diagram: Potential Thermal Degradation Pathway

Caption: Potential thermal degradation of this compound.

Photostability

Aromatic iodo-compounds are often light-sensitive. Exposure to light, particularly in the UV region, can provide the energy required to cleave the C-I bond, initiating radical-mediated degradation pathways.[6] The phenoxy group may also participate in photochemical reactions. Therefore, it is crucial to store this compound in a dark place, as recommended by suppliers.[7]

Hydrolytic Stability

Hydrolysis is the cleavage of a chemical bond by the addition of water. While the ether linkage in this compound is generally stable to hydrolysis under neutral conditions, the presence of acidic or basic conditions could potentially facilitate this degradation, although likely requiring harsh conditions. The C-I bond is not typically susceptible to direct hydrolysis under standard conditions.

Oxidative Stability

The presence of the electron-rich phenoxy group and the iodine atom makes this compound potentially susceptible to oxidation. Strong oxidizing agents could lead to the formation of various oxidation products, including quinones or cleavage of the ether linkage. The iodine atom itself can be oxidized to higher valence states.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound, particularly when used in sensitive applications like drug development, a systematic stability testing program is essential. The following protocols are based on established guidelines and can be adapted for this specific compound.

1. Thermal Stability Assessment (Accelerated Study)

Objective: To evaluate the stability of this compound under elevated temperature conditions.

Methodology:

-

Sample Preparation: Place accurately weighed samples of this compound into several clean, dry vials.

-

Storage Conditions: Store the vials in temperature-controlled ovens at various elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control sample stored at the recommended storage condition (e.g., 4°C).[8]

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[9][10]

-

Data Evaluation: Plot the percentage of remaining this compound against time for each temperature. This data can be used to determine the degradation kinetics and estimate the shelf-life at recommended storage temperatures using the Arrhenius equation.[8]

Causality Behind Experimental Choices:

-

Accelerated conditions: Storing the compound at elevated temperatures accelerates the degradation process, allowing for a more rapid assessment of its long-term stability.[11]

-

Multiple time points: Provides a kinetic profile of the degradation, which is more informative than a single endpoint measurement.

-

Stability-indicating method: Crucial for separating the parent compound from its degradation products, ensuring an accurate assessment of purity.[10]

Diagram: Thermal Stability Testing Workflow

Sources

- 1. 1-IODO-2-PHENOXY-BENZENE CAS#: 34883-46-0 [m.chemicalbook.com]

- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. reddit.com [reddit.com]

- 7. labsolu.ca [labsolu.ca]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rxinsider.com [rxinsider.com]

- 11. q1scientific.com [q1scientific.com]

A Comprehensive Technical Guide to the Safe Handling of 1-Iodo-2-phenoxybenzene for Research and Development

This guide provides an in-depth analysis of the safety and handling protocols for 1-Iodo-2-phenoxybenzene (CAS No. 34883-46-0), a key intermediate in various organic synthesis applications.[1][2][3] This document is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The focus is on understanding the inherent hazards and implementing robust safety measures to mitigate risks effectively.

Understanding the Compound: Physicochemical Properties and Applications

This compound is a white to off-white solid organic compound with the molecular formula C12H9IO and a molecular weight of 296.1 g/mol .[4][5] It is used as an organic intermediate in various chemical syntheses.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34883-46-0 | [1] |

| Molecular Formula | C12H9IO | [4][5] |

| Molecular Weight | 296.11 g/mol | [5] |

| Appearance | White to off-white solid | [2][4] |

| Boiling Point | 198-202 °C | [2][4] |

| Storage Temperature | 2-8°C, protect from light | [2][4] |

Hazard Identification and Risk Assessment: A Proactive Approach

Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6] The signal word for this compound is "Warning".[5][6] A thorough risk assessment should be conducted before any handling of this chemical.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][6]

The Hierarchy of Controls: A Systematic Approach to Safety

To ensure the highest level of safety, a hierarchical approach to hazard control must be implemented. This methodology prioritizes the most effective control measures.

Caption: Hierarchy of controls for managing risks associated with this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[7][8] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9]

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical. These SOPs should include specific details on handling, storage, and waste disposal.

-

Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response protocols.

-

Hygiene Practices: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.[10][11][12]

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield in combination with safety glasses.[13] | To protect against splashes and dust particles that can cause serious eye irritation.[7][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat or chemical-resistant suit, and closed-toe shoes.[12][14] | To prevent skin contact which can cause irritation.[7][8] |

| Respiratory Protection | A NIOSH-approved respirator is recommended if working outside of a fume hood or if dust generation is likely.[7][8][12] | To avoid inhalation of dust which may cause respiratory irritation.[5][6] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling

-

Avoid contact with skin and eyes.[9]

-

Avoid formation and inhalation of dust.[9]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[7]

-

Take off contaminated clothing and wash it before reuse.[15]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[4][8][9]

-

Incompatible materials include strong oxidizing agents and strong bases.[7][8]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for responding effectively to accidental exposures or spills.

Caption: Workflow for emergency response to incidents involving this compound.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[16]

-

In Case of Skin Contact: Immediately wash the contaminated skin with soap and water. If irritation persists after washing, get medical attention.[16] Remove contaminated clothing.[17]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7][8][17]

-

If Swallowed: Get medical attention immediately.[16] Do NOT induce vomiting.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[9]

-

Environmental Precautions: Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9] For larger spills, contain and absorb with sand, earth, or other inert material.[18]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8] Do not dispose of with household waste.

Conclusion

This compound is a valuable chemical intermediate, but it requires careful and informed handling due to its associated hazards. By implementing a robust safety culture that prioritizes the hierarchy of controls, provides comprehensive training, and insists on the correct use of PPE, researchers can work with this compound safely and effectively. This guide serves as a foundational document to be adapted into specific laboratory SOPs.

References

- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.

- This compound | 34883-46-0. (n.d.). Sigma-Aldrich.

- 1-IODO-2-PHENOXY-BENZENE CAS#: 34883-46-0. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2010-11-24). Fisher Scientific.

- SAFETY DATA SHEET. (2011-11-02). Fisher Scientific.

- This compound. (n.d.). LabSolutions.

- 1-Iodo-2-nitrobenzene SDS, 609-73-4 Safety Data Sheets. (n.d.). ECHEMI.

- This compound | 34883-46-0. (n.d.). AiFChem.

- 1-Iodo-2-nitrobenzene 97 609-73-4. (n.d.). Sigma-Aldrich.

- Iodobenzene. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET. (2011-03-18). Fisher Scientific.

- 1-Iodo-2-nitrobenzene - Safety Data Sheet. (2025-02-01). ChemicalBook.

- Personal Protective Equipment (PPE). (n.d.). CHEMM.

- Personal Protective Equipment Guidance. (2012-06-08). Dow Corporate.

- 1-IODO-2-PHENOXY-BENZENE. (n.d.). Career Henan Chemical Co.

- 1-IODO-2-PHENOXY-BENZENE | 34883-46-0. (2025-07-24). ChemicalBook.

- First Aid for Chemical Exposures. (n.d.). CCOHS.

- Personal Protective Equipment | US EPA. (2025-09-12). US EPA.

- What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025-01-07). YouTube.

- PERSONAL PROTECTIVE EQUIPMENT. (n.d.). ASHP Publications.

Sources